molecular formula C10H12N3+ B14948660 9-Amino-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium

9-Amino-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium

Cat. No.: B14948660
M. Wt: 174.22 g/mol
InChI Key: KABHMMIGWCBAFS-UHFFFAOYSA-N
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Description

9-Amino-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a fused pyridine and pyrimidine ring system. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Gould–Jacobs reaction or similar cyclization processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Amino-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require strong nucleophiles like alkoxides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

9-Amino-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Amino-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium involves its interaction with various molecular targets. For instance, its antiproliferative activity is believed to be due to its ability to inhibit certain enzymes involved in cell division. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Amino-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium is unique due to its specific amino substitution, which imparts distinct chemical and biological properties. Compared to its hydroxyl or sulfonate analogs, the amino group can participate in different types of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H12N3+

Molecular Weight

174.22 g/mol

IUPAC Name

2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium-9-amine

InChI

InChI=1S/C10H12N3/c1-7-6-8(2)13-5-3-4-9(11)10(13)12-7/h3-6H,11H2,1-2H3/q+1

InChI Key

KABHMMIGWCBAFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=CC=[N+]12)N)C

Origin of Product

United States

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